molecular formula C9H18N2O2 B1444499 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide CAS No. 1361111-43-4

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide

Cat. No.: B1444499
CAS No.: 1361111-43-4
M. Wt: 186.25 g/mol
InChI Key: GHGFHKOJQJXQNQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide typically involves the reaction of 2-methoxyacetic acid with 2-pyrrolidin-2-yl-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., HCl, HBr) or nucleophiles (e.g., NaOH, KOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of a new substituted amide.

Scientific Research Applications

2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-(2-pyrrolidin-2-yl-ethyl)-acetamide: Unique due to the presence of both methoxy and pyrrolidine groups.

    N-(2-Pyrrolidin-2-yl-ethyl)-acetamide: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxy-N-ethylacetamide: Lacks the pyrrolidine group, which may influence its biological activity.

Uniqueness

This compound is unique due to the combination of the methoxy group and the pyrrolidine ring, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-methoxy-N-(2-pyrrolidin-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-6-4-8-3-2-5-10-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGFHKOJQJXQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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